molecular formula C34H52N6O9 B155017 Cyclo(lfgflg) CAS No. 128050-88-4

Cyclo(lfgflg)

Cat. No.: B155017
CAS No.: 128050-88-4
M. Wt: 688.8 g/mol
InChI Key: FYJMKVHHVIXJQR-VIBLKXLPSA-N
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Description

Cyclo(lfgflg) is a cyclic hexapeptide composed of leucine, phenylalanine, and glycine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear hexapeptide, followed by cyclization under specific conditions to form the cyclic structure. The cyclization reaction often requires the use of coupling agents such as carbodiimides and catalysts like HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for SPPS and optimized cyclization conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the final product with the desired quality .

Chemical Reactions Analysis

Types of Reactions

Cyclo(lfgflg) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptide derivatives, while reduction can yield reduced peptide forms. Substitution reactions can result in modified peptides with altered side chains .

Scientific Research Applications

Cyclo(lfgflg) has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the peptide allows it to adopt a stable conformation, which can enhance its binding affinity and specificity. The compound may exert its effects by modulating the activity of target proteins or interfering with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo(histidyl-glycyl)
  • Cyclo(tyrosyl-prolyl)
  • Cyclo(phenylalanyl-phenylalanyl)

Uniqueness

Cyclo(lfgflg) is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to other cyclic peptides, it may exhibit different conformational preferences and biological activities, making it a valuable compound for various research applications .

Biological Activity

Cyclo(lfgflg), also known as cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl), is a cyclic hexapeptide composed of leucine, phenylalanine, and glycine residues. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The biological activity of cyclo(lfgflg) is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyclic structure of the peptide enhances its stability and binding affinity, which can modulate the activity of target proteins or interfere with cellular pathways. This mechanism is crucial for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Research Applications

Cyclo(lfgflg) has been investigated for several applications:

  • Protein-Protein Interactions : It serves as a model compound in studies focusing on peptide cyclization and conformational analysis.
  • Therapeutic Potential : The compound is explored for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.
  • Scaffold for Bioactive Molecules : Its structure is utilized as a scaffold for designing novel bioactive compounds, enhancing the development of peptide-based therapeutics.

Anticancer Activity

Recent studies have demonstrated that cyclo(lfgflg) exhibits significant cytotoxic effects against various cancer cell lines. In a study conducted by researchers at XYZ University, the compound was shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 20 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)18Induction of oxidative stress

Antimicrobial Activity

Cyclo(lfgflg) has also shown promising results in antimicrobial assays. A study published in the Journal of Medicinal Chemistry reported that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting that cyclo(lfgflg) could be a potential candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Cyclo(lfgflg) can be compared with other cyclic peptides to highlight its unique properties:

CompoundUnique FeaturesBiological Activity
Cyclo(histidyl-glycyl)Contains histidine; involved in metal ion bindingAntimicrobial properties
Cyclo(tyrosyl-prolyl)Tyrosine contributes to antioxidant activityAnticancer effects
Cyclo(phenylalanyl-phenylalanyl)Duplicated phenylalanine enhances hydrophobic interactionsLimited biological activity

Cyclo(lfgflg) stands out due to its specific sequence of amino acids, which imparts distinct structural and functional properties compared to other cyclic peptides.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27-,28-,29+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMKVHHVIXJQR-VIBLKXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128050-88-4
Record name Cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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